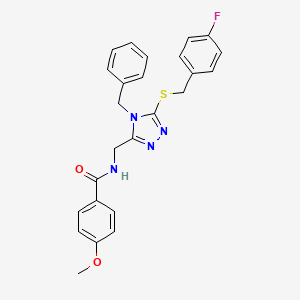

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-benzyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with a complex structure. It contains a benzyl group, a fluorobenzylthio group, a triazole ring, and a methoxybenzamide moiety. The compound’s molecular formula is C27H25N3OS, and its molecular weight is approximately 443.6 g/mol .

Synthesis Analysis

This compound can be synthesized through a click reaction involving substituted benzylazide and 5-ethynyl-4-methyl-2-substituted phenylthiazole. The starting compounds (4-ethynyl-2-substituted phenylthiazole) are prepared from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent. The final structure is confirmed through spectral analysis .Aplicaciones Científicas De Investigación

Imaging Applications

Radiosynthesis for Imaging : A study described the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, showcasing its potential as a tracer for γ-emission tomography. This compound demonstrated high affinity and selectivity for 5HT2-receptors in vitro and showed preferential retention in the frontal cortex in vivo, indicating its utility in brain imaging (Mertens et al., 1994).

Antimicrobial Activities

Antimicrobial Analog Synthesis : Research on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial properties. The presence of a fluorine atom significantly enhanced antimicrobial activity, suggesting these compounds as effective against various bacterial and fungal strains (Desai et al., 2013).

Antibacterial and Antifungal Agents : Another study on the synthesis of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold highlighted their antiproliferative effects on cancer cells. These compounds exhibited competitive activities against melanoma and hematopoietic cell lines, suggesting their potential in cancer therapy (Kim et al., 2011).

Interaction Mechanisms

Cluster Formation for Sulphate Separation : A study explored the potential of oxoanion separation with various ligands, demonstrating special recognition of sulphate–water clusters. This selective separation mechanism, particularly effective for sulphate ions, indicates potential applications in environmental remediation and resource recovery (Luo et al., 2017).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-triazole ring, which is known to exhibit significant pharmacological activities . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity , but the exact interactions with its targets would need to be determined experimentally.

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Other 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Other 1,2,4-triazole derivatives have been shown to have antimicrobial and antitubercular activities .

Propiedades

IUPAC Name |

N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2S/c1-32-22-13-9-20(10-14-22)24(31)27-15-23-28-29-25(30(23)16-18-5-3-2-4-6-18)33-17-19-7-11-21(26)12-8-19/h2-14H,15-17H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDCGQCHQMYDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)

![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)

![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)

![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)

![3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde](/img/structure/B2705236.png)

![Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate](/img/structure/B2705238.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2705247.png)

![5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2705248.png)